molecular formula C9H12ClNO B7965867 1-(2-Chloro-3-methoxyphenyl)-N-methylmethanamine

1-(2-Chloro-3-methoxyphenyl)-N-methylmethanamine

Cat. No.: B7965867
M. Wt: 185.65 g/mol
InChI Key: JFUHHQIKKBDNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-3-methoxyphenyl)methylamine is an organic compound characterized by the presence of a chloro group, a methoxy group, and a methylamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-methoxyphenyl)methylamine typically involves the following steps:

    Nitration: The starting material, 2-chloro-3-methoxybenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Methylation: The resulting amine is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of (2-Chloro-3-methoxyphenyl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-methoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitroso or nitro compounds, while substitution reactions can introduce various functional groups in place of the chloro group.

Scientific Research Applications

(2-Chloro-3-methoxyphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloro-3-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The methylamine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

(2-Chloro-3-methoxyphenyl)methylamine can be compared with other similar compounds such as:

    (2-Chloro-4-methoxyphenyl)methylamine: Similar structure but with the methoxy group at a different position.

    (2-Chloro-3-methoxyphenyl)methylamine: Similar structure but with an ethyl group instead of a methyl group.

    (2-Chloro-3-methoxyphenyl)methylamine: Similar structure but with two methyl groups attached to the amine.

These comparisons highlight the uniqueness of (2-Chloro-3-methoxyphenyl)methylamine in terms of its specific functional groups and their positions, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

1-(2-chloro-3-methoxyphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-11-6-7-4-3-5-8(12-2)9(7)10/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUHHQIKKBDNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.